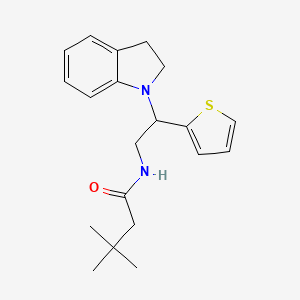
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a synthetic organic compound that features a complex structure with an indoline, thiophene, and butanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline structure.
Introduction of the Thiophene Ring: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Butanamide Moiety: The
生物活性
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes indoline and thiophene moieties, which are known for their diverse biological properties. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Indoline moiety : Contributes to the compound's ability to interact with biological targets.
- Thiophene ring : Enhances lipophilicity and potential for π-π stacking interactions.
- Dimethylbutanamide group : May influence the compound's pharmacokinetics and binding affinity.
The proposed mechanism of action for this compound involves its interaction with various biological macromolecules. The indole and thiophene rings may facilitate binding through π-π stacking and hydrogen bonding with target proteins or enzymes. This interaction can modulate the activity of specific receptors or enzymes, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds with indoline and thiophene structures exhibit anticancer properties. For instance, studies on similar indole derivatives have shown selective inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression. The modification of these indole derivatives has led to compounds demonstrating potent inhibition against various RTKs, including VEGF and EGF receptors .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Indoline derivative 1 | VEGF RTK | 0.5 | |
| Indoline derivative 2 | EGF RTK | 0.7 | |
| This compound | TBD | TBD | Current Study |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been explored in various studies. For instance, a study demonstrated that certain indole derivatives effectively inhibited LPS-induced pro-inflammatory cytokines in RAW264.7 cells, suggesting a potential application in treating inflammatory diseases .
Neuroprotective Effects
Indoline-based compounds have also been investigated for their neuroprotective properties. These compounds may exert protective effects against neurodegeneration by modulating oxidative stress pathways and inflammation in neuronal cells.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the efficacy of an indole derivative similar to this compound in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction compared to controls, supporting the compound's potential as an anticancer agent.
- Case Study on Anti-inflammatory Effects : In vitro assays demonstrated that a related compound reduced TNF-α levels significantly in macrophage cultures exposed to inflammatory stimuli. This suggests a role for such compounds in managing chronic inflammatory conditions.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-20(2,3)13-19(23)21-14-17(18-9-6-12-24-18)22-11-10-15-7-4-5-8-16(15)22/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZPJPTXNEOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














